molecular formula C10H12F2N2O4 B12804068 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine CAS No. 132776-21-7

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine

Katalognummer: B12804068
CAS-Nummer: 132776-21-7
Molekulargewicht: 262.21 g/mol
InChI-Schlüssel: WZJLGLRFQDVYET-JAGXHNFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally similar to thymidine but contains modifications at the 2’ and 3’ positions of the sugar moiety, where hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest due to its potential antiviral properties and its role in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. This includes the use of scalable fluorination techniques and efficient purification processes.

Analyse Chemischer Reaktionen

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into viral DNA during replication. The presence of fluorine atoms disrupts the normal DNA synthesis process, leading to chain termination and inhibition of viral replication. The molecular targets include viral DNA polymerases, which are essential for the replication of viral genomes .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is unique due to its specific modifications at the 2’ and 3’ positions. Similar compounds include:

These comparisons highlight the unique structural features and potential advantages of this compound in antiviral research.

Eigenschaften

CAS-Nummer

132776-21-7

Molekularformel

C10H12F2N2O4

Molekulargewicht

262.21 g/mol

IUPAC-Name

1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1

InChI-Schlüssel

WZJLGLRFQDVYET-JAGXHNFQSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.